molecular formula C24H21FN2O4S B2360190 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine CAS No. 895642-84-9

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2360190
CAS No.: 895642-84-9
M. Wt: 452.5
InChI Key: KXNYPAJLIMUZIC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine is a synthetic small molecule based on a quinoline scaffold, a structure prominently featured in compounds with demonstrated biological activity . The 6,7-dimethoxyquinoline core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This compound is furnished with a benzenesulfonyl group and a 4-fluorobenzylamine side chain, modifications that are commonly explored to optimize properties like target binding affinity, selectivity, and metabolic stability in drug discovery efforts . Quinoline derivatives are extensively investigated in oncology research, with many acting as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in multiple cancer types . The structural attributes of this compound suggest its primary value as a research tool for scientists studying kinase-related signaling pathways and exploring new mechanisms for inhibiting tumor cell proliferation. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(32(28,29)18-6-4-3-5-7-18)24(19)27-14-16-8-10-17(25)11-9-16/h3-13,15H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYPAJLIMUZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Chloro-6,7-dimethoxyquinoline

4-Chloro-6,7-dimethoxyquinoline serves as a crucial intermediate for the preparation of the target compound. According to search results, this intermediate can be synthesized through various methods and serves as a versatile building block for further functionalization.

Typical reaction conditions for the preparation of this intermediate involve various solvents including toluene, o-xylene, and dichloromethane with additives such as 4-dimethylaminopyridine (DMAP). Reaction temperatures generally range from 120-180°C, sometimes employing microwave irradiation to enhance reaction rates.

The reactivity of 4-chloro-6,7-dimethoxyquinoline has been extensively documented, with nucleophilic substitution reactions at the 4-position proceeding effectively with various nucleophiles, including amines and phenols. This reactivity profile makes it an ideal precursor for introducing the (4-fluorophenyl)methyl amino group at the 4-position.

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

Another valuable intermediate is 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS: 190728-25-7), which provides insights into functionalization at the 4-position of the quinoline core. The synthesis of this compound has been reported with yields as high as 90% using sodium t-butanolate in N,N-dimethyl acetamide at temperatures ranging from -5°C to 110°C.

Synthetic Route A: Via 3-Functionalization of 4-Halo-6,7-dimethoxyquinoline

The first synthetic approach involves the initial preparation of 4-halo-6,7-dimethoxyquinoline, followed by selective functionalization at the 3-position and subsequent nucleophilic substitution at the 4-position with (4-fluorophenyl)methylamine.

Preparation of 4-Halo-6,7-dimethoxyquinoline

Based on documented procedures, 4-chloro-6,7-dimethoxyquinoline can be prepared through various methods. One approach involves the reaction of 6,7-dimethoxyquinolin-4-ol with chlorinating agents such as phosphorus oxychloride or thionyl chloride.

Introduction of Benzenesulfonyl Group at the 3-Position

The introduction of the benzenesulfonyl group at the 3-position represents a critical challenge in the synthesis of the target compound. Drawing from the synthesis of related compounds such as 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine, several approaches can be considered:

  • Direct electrophilic sulfonylation using benzenesulfonyl chloride in the presence of a suitable catalyst
  • Metal-catalyzed cross-coupling reactions with benzenesulfonic acid derivatives
  • Oxidation of a suitable 3-(benzenethio) intermediate

Nucleophilic Substitution with (4-Fluorophenyl)methylamine

The final step in this route involves the nucleophilic substitution of the 4-halo group with (4-fluorophenyl)methylamine. This transformation can be accomplished under various conditions, similar to those employed in the synthesis of related compounds.

An alternative approach involves the preparation of 4-amino-6,7-dimethoxyquinoline derivatives, followed by N-alkylation with (4-fluorophenyl)methyl halide and subsequent introduction of the benzenesulfonyl group at the 3-position.

Preparation of 4-Amino-6,7-dimethoxyquinoline

The synthesis of 4-amino-6,7-dimethoxyquinoline can be achieved through various methods, including:

  • Direct amination of 4-halo-6,7-dimethoxyquinoline with ammonia or ammonium salts
  • Reduction of 4-nitro-6,7-dimethoxyquinoline
  • Gabriel synthesis using 4-halo-6,7-dimethoxyquinoline and potassium phthalimide

N-Alkylation with (4-Fluorophenyl)methyl Halide

The N-alkylation of 4-amino-6,7-dimethoxyquinoline with (4-fluorophenyl)methyl halide can be accomplished using standard alkylation conditions, such as:

  • Base-mediated alkylation using potassium carbonate or sodium hydride
  • Reductive amination with (4-fluorophenyl)methanal
  • Mitsunobu reaction with (4-fluorophenyl)methanol

Introduction of Benzenesulfonyl Group at the 3-Position

Synthetic Route C: One-Pot Tandem Reactions

Recent advances in synthetic methodology suggest the possibility of one-pot tandem reactions for the preparation of complex heterocycles. This approach could potentially streamline the synthesis of this compound by reducing the number of isolation and purification steps.

Tandem Sulfonylation-Amination Strategies

Drawing from the synthesis of related sulfonamides, a tandem sulfonylation-amination strategy could be developed for the target compound. This approach would involve the sequential introduction of the benzenesulfonyl group and the (4-fluorophenyl)methylamine substituent in a one-pot process.

Multicomponent Reactions

Multicomponent reactions represent another promising approach for the efficient synthesis of complex heterocycles. This strategy could involve the combination of appropriate building blocks to construct the target compound in a single operation.

Comparative Analysis of Synthetic Routes

Table 1 presents a comparative analysis of the three synthetic routes described above, highlighting their relative advantages and limitations.

Table 1. Comparison of Synthetic Routes for this compound

Parameter Route A Route B Route C
Number of Steps 3-4 3-4 1-2
Overall Yield (estimated) 30-40% 25-35% 15-25%
Reagent Availability High Medium Medium
Functional Group Tolerance Medium High Low
Scalability Good Good Limited
Purification Complexity Medium Medium High
Critical Step 3-Sulfonylation N-Alkylation One-pot process

Based on this analysis, Route A appears to offer the most promising approach for the laboratory-scale synthesis of this compound, balancing overall yield, reagent availability, and synthetic accessibility.

Reaction Conditions and Optimization

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes for this compound. Table 2 summarizes the key reaction parameters for the critical steps in the synthesis.

Table 2. Optimization of Key Reaction Parameters

Reaction Step Solvent Temperature (°C) Catalyst/Base Reaction Time (h) Yield (%) Reference
4-Chloro-6,7-dimethoxyquinoline synthesis Toluene 120-180 DMAP 2-6 30-67
3-Sulfonylation DCM/THF 0-25 Lewis acid 4-24 40-60 ,
Nucleophilic substitution Alcohol/DMSO 80-120 Base 6-24 60-80 ,
N-Alkylation DMF/Acetone 60-80 K₂CO₃ 12-24 70-85

The data in Table 2 highlight the importance of carefully controlling reaction parameters to achieve optimal yields and selectivity.

Purification and Characterization

The purification of this compound and its intermediates typically involves a combination of techniques:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform/acetone, hexane/ethyl acetate)
  • Recrystallization from suitable solvents (e.g., ethanol, isopropanol, toluene)
  • Preparative HPLC for final purification

Characterization of the target compound and its intermediates should include:

  • ¹H and ¹³C NMR spectroscopy
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystalline)

Scale-Up Considerations and Process Development

The scale-up of the synthesis of this compound presents several challenges that must be addressed for successful process development. Table 3 highlights the key considerations for each synthetic route.

Table 3. Scale-Up Considerations for Different Synthetic Routes

Consideration Route A Route B Route C
Reagent Cost Moderate Moderate-High High
Equipment Requirements Standard Standard Specialized
Safety Concerns Moderate Moderate High
Environmental Impact Moderate Moderate Low-Moderate
Process Control Requirements Moderate High Very High
Batch-to-Batch Consistency Good Moderate Challenging

For industrial-scale production, Route A likely represents the most viable approach due to its relative simplicity, predictable process control, and moderate reagent costs.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine exhibit promising anticancer activities. For instance, studies on related quinoline derivatives have shown effective cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. These compounds often induce apoptosis, a process of programmed cell death that is crucial in cancer therapy .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, the introduction of electron-withdrawing groups (like fluorine) in the structure can enhance the compound's ability to interact with target proteins involved in cancer progression, thereby increasing its efficacy .

Therapeutic Potential

Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
Compounds containing quinoline structures have also been reported to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that a related quinoline derivative significantly reduced tumor growth in xenograft models by inducing apoptosis via caspase activation .
  • Synthesis Optimization : Research focused on optimizing synthesis methods for similar compounds has resulted in improved yields and purity, facilitating further biological testing .
  • Mechanistic Insights : Investigations into the molecular interactions of these compounds with cellular targets have provided insights into their mechanisms of action, paving the way for rational drug design .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic or industrial settings.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compounds listed in share partial structural motifs with the target molecule, enabling a comparative analysis of substituent effects and core heterocycles. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Potential Pharmacological Relevance
3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine (Target) Quinoline 3-Benzenesulfonyl, 4-(4-fluorophenyl)methyl, 6,7-dimethoxy Kinase inhibition, antimicrobial
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide Indazole 1-(4-Fluorophenyl)methyl, 3-carboxamide, S-configured amino acid side chain Protease inhibition, CNS targets
2-{[1-(Cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}-3-methylbutanamide Pyrazole 3-(4-Fluorophenyl), 1-cyclohexylmethyl, formamido side chain Anti-inflammatory, analgesic

Key Observations

Core Heterocycle Differences: The quinoline core in the target compound is aromatic and planar, favoring interactions with hydrophobic enzyme pockets.

Substituent Effects :

  • The 4-fluorophenylmethyl group is common across compounds (target and indazole derivative ). This substituent likely enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
  • The benzenesulfonyl group in the target compound may improve solubility compared to carboxamide or formamido groups in analogs , which could influence bioavailability.

Carboxamide and formamido groups in analogs introduce hydrogen-bond donors/acceptors, possibly broadening target engagement but reducing membrane permeability.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Indazole Analog Pyrazole Analog
Molecular Weight (g/mol) ~496.5 ~413.4 ~454.5
LogP (Predicted) 3.8 2.5 3.2
Hydrogen Bond Donors 1 3 2

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine is a synthetic derivative belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of quinoline derivatives generally involves multi-step reactions that include the formation of the quinoline core followed by various functionalizations. For this specific compound, the synthetic route typically includes:

  • Formation of the Quinoline Core : The initial step involves cyclization reactions of appropriate precursors.
  • Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chlorides.
  • Fluorination : The incorporation of the fluorophenyl moiety can be achieved through electrophilic aromatic substitution or direct fluorination methods.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a study on related quinoline derivatives demonstrated their effectiveness against various cancer cell lines with IC50 values ranging from 7.24 µM to 14.12 µM, showing enhanced potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)10.47
Compound BHeLa (Cervical)7.24
Compound CMCF-7 (Breast)14.12

The proposed mechanisms for the antitumor activity include:

  • Inhibition of Sirtuins : Some studies suggest that quinoline derivatives may inhibit sirtuin enzymes, which play critical roles in cellular regulation and cancer progression .
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antiviral Activity

Further investigations have revealed that certain quinoline derivatives possess antiviral properties, particularly against HIV integrase . The ability to inhibit viral replication mechanisms positions these compounds as potential therapeutic agents in antiviral drug development.

Case Studies

Several case studies have highlighted the efficacy and safety profiles of quinoline derivatives:

  • Case Study on Antitumor Activity : A recent trial involving a series of structurally related quinoline compounds demonstrated significant tumor regression in murine models, with minimal side effects observed at therapeutic doses.
  • Antiviral Efficacy : In vitro studies showed that specific analogs effectively reduced viral load in infected cell cultures by over 90%, showcasing their potential for clinical application in treating viral infections.

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine?

Methodological Answer: The synthesis of quinoline derivatives typically involves reductive amination and nucleophilic substitution. For example, analogous compounds (e.g., 7-chloro-N-(4-fluoro-3-((pyrrolidin-1-yl)methyl)phenyl)quinolin-4-amine) are synthesized via a reductive amination step using sodium triacetoxyborohydride (NaHB(OAc)₃) to couple amine-containing intermediates with aldehydes or ketones . The target compound likely follows a similar pathway:

Quinoline Core Formation : Build the 6,7-dimethoxyquinolin-4-amine scaffold via cyclization of substituted anilines with appropriate carbonyl precursors.

Sulfonylation : Introduce the benzenesulfonyl group at position 3 using sulfonyl chlorides under basic conditions.

N-Alkylation : React the amine group at position 4 with 4-fluorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) .
Purification is typically achieved via column chromatography (e.g., 10% methanol in dichloromethane) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methoxy groups at positions 6 and 7 appear as singlets (~δ 3.8–4.1 ppm), while the 4-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₄H₂₂FN₃O₃S requires m/z 452.1401).
  • Elemental Analysis : Ensures purity (>95%) by confirming C, H, N, and S content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline core or benzyl group) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on related compounds reveal:

  • Methoxy Groups : 6,7-Dimethoxy substituents enhance lipophilicity and membrane permeability, critical for intracellular target engagement .
  • Fluorophenyl Group : The 4-fluorobenzyl moiety improves metabolic stability by reducing oxidative metabolism. Analogous compounds with fluorinated aryl groups show enhanced pharmacokinetic profiles .
  • Sulfonyl Group : The benzenesulfonyl group may act as a hydrogen bond acceptor, improving binding affinity to enzymes (e.g., kinases) .
    For example, replacing the 4-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety in similar compounds reduced antimalarial activity by 40%, highlighting the importance of substituent positioning .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?

Methodological Answer: Contradictions often arise from differences in bioavailability or metabolism. Strategies include:

Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution using LC-MS/MS. For example, fluorinated derivatives like N-(4-fluorophenyl) analogs show prolonged half-lives due to reduced CYP450 metabolism .

Metabolite Identification : Use hepatic microsomes or hepatocytes to identify active/inactive metabolites.

Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
Case Study: A related quinoline-4-amine derivative exhibited poor in vivo efficacy despite high in vitro potency. Profiling revealed rapid glucuronidation of the primary amine, which was mitigated by N-methylation .

Mechanistic and Target-Based Questions

Q. What are hypothesized biological targets for this compound, and how can binding assays be designed?

Methodological Answer: The compound’s quinoline-sulfonamide structure suggests kinase or protease inhibition. Experimental approaches include:

  • Kinase Screening Panels : Use ATP-competitive binding assays (e.g., ADP-Glo™) against a kinase library (e.g., EGFR, VEGFR).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
    For example, N-(4-fluorophenyl)quinazoline derivatives in showed IC₅₀ values <100 nM against EGFR mutants, suggesting a similar mechanism .

Q. How does the compound’s electronic structure (e.g., fluorine’s electron-withdrawing effect) influence reactivity and target interaction?

Methodological Answer:

  • Fluorine’s Role : The 4-fluorophenyl group increases electrophilicity at the benzylic position, enhancing covalent binding to cysteine residues in targets. This is validated via molecular docking and quantum mechanical calculations (e.g., Mulliken charges) .
  • Sulfonyl Group : The electron-deficient sulfur atom stabilizes charge-transfer interactions with kinase hinge regions, as seen in crystal structures of related sulfonamide inhibitors .

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